molecular formula C26H46 B13935722 2-n-Decylperhydroindeno[2,1-a]indene CAS No. 55191-42-9

2-n-Decylperhydroindeno[2,1-a]indene

Cat. No.: B13935722
CAS No.: 55191-42-9
M. Wt: 358.6 g/mol
InChI Key: FMFOWFYFUFZSMC-UHFFFAOYSA-N
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Description

2-n-Decylperhydroindeno[2,1-a]indene is a complex organic compound with the molecular formula C26H46 It is a derivative of indenoindene, characterized by a decyl group attached to the indenoindene core

Preparation Methods

The synthesis of 2-n-Decylperhydroindeno[2,1-a]indene involves several steps. One common method includes the hydrogenation of indenoindene derivatives under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and hydrogen gas. The process is carried out under controlled temperature and pressure to ensure the complete hydrogenation of the indenoindene core .

Industrial production methods may involve more scalable approaches, such as continuous flow hydrogenation, which allows for the efficient production of large quantities of the compound. This method ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

2-n-Decylperhydroindeno[2,1-a]indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas and a suitable catalyst, resulting in the formation of fully hydrogenated products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in fully saturated hydrocarbons.

Scientific Research Applications

2-n-Decylperhydroindeno[2,1-a]indene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural properties may allow it to interact with specific biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-n-Decylperhydroindeno[2,1-a]indene involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

2-n-Decylperhydroindeno[2,1-a]indene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

55191-42-9

Molecular Formula

C26H46

Molecular Weight

358.6 g/mol

IUPAC Name

2-decyl-1,2,3,4,4a,4b,5,5a,6,7,8,9,9a,9b,10,10a-hexadecahydroindeno[2,1-a]indene

InChI

InChI=1S/C26H46/c1-2-3-4-5-6-7-8-9-12-20-15-16-24-22(17-20)19-26-23-14-11-10-13-21(23)18-25(24)26/h20-26H,2-19H2,1H3

InChI Key

FMFOWFYFUFZSMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1CCC2C(C1)CC3C2CC4C3CCCC4

Origin of Product

United States

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